4-(3-Methylazetidin-3-yl)morpholine dihydrochloride 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1152111-52-8
VCID: VC7269274
InChI: InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H
SMILES: CC1(CNC1)N2CCOCC2.Cl.Cl
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.15

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

CAS No.: 1152111-52-8

Cat. No.: VC7269274

Molecular Formula: C8H18Cl2N2O

Molecular Weight: 229.15

* For research use only. Not for human or veterinary use.

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride - 1152111-52-8

CAS No. 1152111-52-8
Molecular Formula C8H18Cl2N2O
Molecular Weight 229.15
IUPAC Name 4-(3-methylazetidin-3-yl)morpholine;dihydrochloride
Standard InChI InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H
Standard InChI Key WQEDKDIBCXOVQZ-UHFFFAOYSA-N
SMILES CC1(CNC1)N2CCOCC2.Cl.Cl

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is a complex organic compound that has garnered attention in the field of chemical research due to its unique structural properties. This compound is a derivative of morpholine, incorporating an azetidine ring with a methyl group attached at the 3-position. It is often used as a versatile scaffold in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.

Key Features:

  • Molecular Formula: C8H17ClN2O

  • Molar Mass: Approximately 192.69 g/mol .

  • Structure: The compound consists of a morpholine ring connected to a 3-methylazetidine ring, with two hydrochloride ions attached .

Chemical Formula and Molar Mass

  • Molecular Formula: C8H17ClN2O

  • Molar Mass: 192.69 g/mol .

Synthesis

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a suitable azetidine derivative, followed by hydrochloride salt formation. Specific synthesis routes may vary depending on the starting materials and desired yield.

Applications

This compound serves as a versatile scaffold in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows it to be modified into various derivatives with potential biological activities.

Structural Information

PropertyValue
Molecular FormulaC8H17ClN2O
Molar Mass192.69 g/mol
SMILESCC1(CNC1)N2CCOCC2
InChIKeyRALLCHJTUDTVCG-UHFFFAOYSA-N

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+157.13355134.7
[M+Na]+179.11549140.8
[M+NH4]+174.16009140.2
[M+K]+195.08943135.9
[M-H]-155.11899134.9
[M+Na-2H]-177.10094138.6
[M]+156.12572134.4
[M]-156.12682134.4

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